Sodium bitartrate Sodium bitartrate
Brand Name: Vulcanchem
CAS No.: 60131-40-0
VCID: VC8470186
InChI: InChI=1S/C4H6O6.Na/c5-1(3(7)8)2(6)4(9)10;/h1-2,5-6H,(H,7,8)(H,9,10);/q;+1/p-1/t1-,2-;/m1./s1
SMILES: C(C(C(=O)[O-])O)(C(=O)O)O.[Na+]
Molecular Formula: C4H5NaO6
Molecular Weight: 172.07 g/mol

Sodium bitartrate

CAS No.: 60131-40-0

Cat. No.: VC8470186

Molecular Formula: C4H5NaO6

Molecular Weight: 172.07 g/mol

* For research use only. Not for human or veterinary use.

Sodium bitartrate - 60131-40-0

Specification

CAS No. 60131-40-0
Molecular Formula C4H5NaO6
Molecular Weight 172.07 g/mol
IUPAC Name sodium;(2R,3R)-2,3,4-trihydroxy-4-oxobutanoate
Standard InChI InChI=1S/C4H6O6.Na/c5-1(3(7)8)2(6)4(9)10;/h1-2,5-6H,(H,7,8)(H,9,10);/q;+1/p-1/t1-,2-;/m1./s1
Standard InChI Key NKAAEMMYHLFEFN-ZVGUSBNCSA-M
Isomeric SMILES [C@@H]([C@H](C(=O)[O-])O)(C(=O)O)O.[Na+]
SMILES C(C(C(=O)[O-])O)(C(=O)O)O.[Na+]
Canonical SMILES C(C(C(=O)[O-])O)(C(=O)O)O.[Na+]

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Formula

Sodium bitartrate exists in both anhydrous (C4H5NaO6C_4H_5NaO_6) and monohydrate (C4H5NaO6H2OC_4H_5NaO_6 \cdot H_2O) forms, with molecular weights of 172.07 g/mol and 190.08 g/mol, respectively . The monohydrate variant, commonly supplied for laboratory use, features a crystalline structure stabilized by hydrogen bonding between water molecules and the tartrate anion . The tartrate anion itself derives from L-(+)-tartaric acid, retaining its stereochemical configuration (2R,3R2R,3R) to ensure optical activity of [α]20D+24°[α]_{20}^{D} +24° in aqueous solutions .

Physicochemical Properties

Key physical and chemical properties are summarized below:

PropertyValueSource
Melting Point253°C (decomposition)
Solubility in Water0.1 M at 20°C
Optical Activity[α]20D+24°[α]_{20}^{D} +24° (c = 3 in H₂O)
pH (0.1 M Solution)~3.5–4.5
StabilityStable; incompatible with strong oxidizers

The compound’s acidity (pKa3.0pK_a \approx 3.0) arises from the remaining ionizable hydrogen on the tartrate backbone, enabling its function as a buffer in biochemical systems .

Synthesis and Industrial Production

Conventional Synthesis Routes

Sodium bitartrate is synthesized via neutralization of L-(+)-tartaric acid with sodium hydroxide:

C4H6O6+NaOHC4H5NaO6+H2OC_4H_6O_6 + NaOH \rightarrow C_4H_5NaO_6 + H_2O

The reaction proceeds under controlled pH conditions to ensure selective monodeprotonation . Industrial-scale production involves crystallization from warm aqueous solutions, followed by cooling to 0°C to yield high-purity crystals . Spectrum Chemical specifies the absence of heavy metal contaminants (<1 ppm) in biotech-grade products, critical for enzymatic studies .

Purification and Quality Control

Recrystallization in water (10 mL/g) removes residual impurities, while spectroscopic methods (e.g., NMR, HPLC) verify enantiomeric purity (>98%) . Sigma-Aldrich’s BioUltra grade achieves ≥99.0% purity, suitable for sensitive applications like nutrient media preparation .

Functional Applications

Food Industry

As a food additive (E335), sodium bitartrate serves as:

  • Leavening Agent: Reacts with bicarbonate salts in baking powders to release CO₂, enhancing dough rise .

  • Acidity Regulator: Stabilizes pH in wines and candies, preventing crystallization and microbial growth .

Pharmaceutical and Biochemical Uses

  • Drug Formulations: Chelates metal ions (e.g., Fe³⁺, Cu²⁺) to improve drug stability and bioavailability .

  • Analytical Chemistry: Detects ammonium ions via the Nessler method, where it complexes interfering metals in colorimetric assays .

  • Enzymology: Used in enzyme substrates and cofactor studies due to its inertness toward metalloenzymes .

Industrial Catalysis

Modified nickel catalysts doped with sodium bitartrate exhibit enhanced enantioselectivity (up to 90% ee) in hydrogenation reactions, such as the reduction of methyl acetoacetate to (R)-methyl-3-hydroxybutyrate . This application is pivotal in synthesizing chiral pharmaceuticals.

Recent Research and Innovations

Green Chemistry Applications

Recent studies emphasize sodium bitartrate’s role in sustainable catalysis. For example, its use in asymmetric hydrogenation reduces reliance on precious metal catalysts, aligning with green chemistry principles .

Advanced Material Science

Investigations into sodium bitartrate-doped polymers demonstrate improved ionic conductivity, suggesting potential in biodegradable battery electrolytes .

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